molecular formula C4H6ClFO3S B1448843 4-Fluorooxolane-3-sulfonyl chloride CAS No. 1803609-87-1

4-Fluorooxolane-3-sulfonyl chloride

Cat. No. B1448843
M. Wt: 188.61 g/mol
InChI Key: HFRMTYQVLIOYJH-UHFFFAOYSA-N
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Description

“4-Fluorooxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2592399-28-3 . It has a molecular weight of 188.61 . The IUPAC name for this compound is (3S,4R)-4-fluorotetrahydrofuran-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “4-Fluorooxolane-3-sulfonyl chloride” is 1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.61 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Noncovalent Interactions of Sulfonyl Compounds

A study by Bellia et al. (2022) focused on contrasting the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs. Through X-ray structure analysis and Hirshfeld surface analysis, they elucidated the changes arising from different halides in functional groups, providing insights into the correlation between structures and properties of such compounds. This research highlights the unique interactions sulfonyl chloride compounds, including 4-Fluorooxolane-3-sulfonyl chloride analogs, can engage in due to their distinct nitrogen, chlorine, and oxygen atoms Bellia et al., 2022.

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

Tucker et al. (2015) developed a method using a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides and sulfonyl fluorides. This work demonstrates the versatility of sulfonyl chloride intermediates, like 4-Fluorooxolane-3-sulfonyl chloride, in synthesizing various heterocyclic compounds with potential pharmaceutical applications Tucker et al., 2015.

Development of New Synthetic Methods

Research by Xiang et al. (2021) on the synergistic effect of squaric acid in bromine-catalyzed deoxygenation of sulfonyl derivatives underscores the importance of developing novel synthetic methodologies. Their work offers insights into the reduction of functionalized sulfonyl chlorides, showcasing the broader utility and functional group tolerance of sulfonyl chloride compounds in organic synthesis Xiang et al., 2021.

Applications in Polymer Science

Hsiao and Huang (1997) explored the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, highlighting the role of sulfonyl chloride derivatives in developing materials with high thermal stability and mechanical properties. This study demonstrates the potential of 4-Fluorooxolane-3-sulfonyl chloride in the field of high-performance polymers and materials science Hsiao & Huang, 1997.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-Fluorooxolane-3-sulfonyl chloride” can be found on the product page . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-fluorooxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRMTYQVLIOYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorooxolane-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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